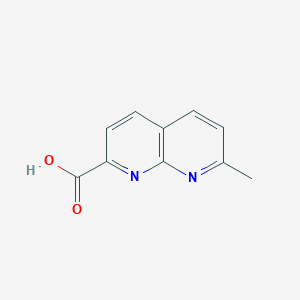

7-Methyl-1,8-naphthyridine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methyl-1,8-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-6-2-3-7-4-5-8(10(13)14)12-9(7)11-6/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRROODKCBUUFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Synthesis Protocol: 7-Methyl-1,8-naphthyridine-2-carboxylic Acid

The following technical guide details the synthesis of 7-Methyl-1,8-naphthyridine-2-carboxylic acid , a critical heterocyclic scaffold used in medicinal chemistry (e.g., as a pharmacophore in quinolone antibiotics and antitumor agents like Vosaroxin) and supramolecular chemistry (as a "doorstop" ligand for cofactor binding).

Executive Summary & Retrosynthetic Analysis

The 1,8-naphthyridine core is a privileged structure in drug discovery.[1] The 2-carboxylic acid derivative is particularly valuable as a precursor for amide coupling or as a chelating moiety. While various routes exist, the Friedländer Condensation remains the most robust and regioselective method for introducing the carboxylic acid at the C2 position while maintaining the methyl group at C7.

Retrosynthetic Logic:

-

Target: this compound.

-

Disconnection: C2-C3 and N1-C2 bonds.

-

Precursors:

-

2-Amino-6-methylpyridine-3-carbaldehyde (Provides the fused pyridine ring and C7-methyl).

-

Pyruvic Acid (Provides C2, C3, and the C2-carboxylic acid).

-

This convergent approach minimizes side reactions compared to the oxidative degradation of 2,7-dimethyl-1,8-naphthyridine or the multi-step Sandmeyer transformation of 2-amino-7-methyl-1,8-naphthyridine.

Figure 1: Retrosynthetic breakdown of the target molecule.

Precursor Synthesis: 2-Amino-6-methylpyridine-3-carbaldehyde

Commercially available 2-amino-6-methylpyridine must be formylated at the C3 position. Direct formylation is difficult due to the activating amino group leading to over-reaction or ring substitution. The Vilsmeier-Haack reaction on the

Phase A: Protection

Reaction: Acetylation of 2-amino-6-methylpyridine.

-

Reagents: 2-Amino-6-methylpyridine (1.0 eq), Acetic Anhydride (1.2 eq), solvent (DCM or neat).

-

Conditions: Reflux, 2h.

-

Yield: >90% (Quantitative).

-

Product:

-(6-methylpyridin-2-yl)acetamide.

Phase B: Vilsmeier-Haack Formylation

Reaction: C3-Formylation.

-

Reagents:

(3.0 eq), DMF (5.0 eq). -

Protocol:

-

Cool DMF to 0°C. Add

dropwise (Vilsmeier reagent formation). -

Add

-(6-methylpyridin-2-yl)acetamide dissolved in DMF. -

Heat to 75–90°C for 4–6 hours.

-

Critical Step: The intermediate is a chloro-imine species.

-

-

Workup (Hydrolysis): Pour into ice water. Neutralize with

or -

Purification: Recrystallization from Ethanol/Water.

-

Product: 2-Amino-6-methylpyridine-3-carbaldehyde .

Primary Synthesis: The Friedländer Condensation

This step constructs the second pyridine ring. The amine (C2) attacks the ketone of pyruvic acid, while the aldehyde (C3) condenses with the alpha-methyl group of pyruvic acid.

Experimental Protocol

Scale: 10 mmol basis.

| Reagent | Equivalents | Amount | Role |

| 2-Amino-6-methylpyridine-3-carbaldehyde | 1.0 | 1.36 g | Heterocyclic Core |

| Pyruvic Acid (or Sodium Pyruvate) | 1.2 | 1.06 g | C2-C3 Synthon |

| Piperidine (Catalyst) | 0.1 (10 mol%) | ~100 µL | Base Catalyst |

| Ethanol (Solvent) | - | 20 mL | Reaction Medium |

Step-by-Step Methodology:

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 2-amino-6-methylpyridine-3-carbaldehyde (1.36 g) in Ethanol (20 mL).

-

Addition: Add Pyruvic acid (1.06 g). The solution may turn slightly yellow.

-

Catalysis: Add Piperidine (catalytic amount). Note: Stronger bases like KOH (10% aq) can be used, but piperidine in ethanol is milder and cleaner.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The aldehyde spot should disappear.

-

Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a solid upon cooling.

-

Isolation: If solid forms, filter under vacuum.[1] If not, concentrate the solvent to 50% volume and cool in an ice bath.

-

Purification: Recrystallize from hot Ethanol or Acetic Acid.

-

Yield: Expected 75–85%.

Green Chemistry Alternative (Water/Choline Hydroxide)

Recent literature (ACS Omega, 2021) suggests using Choline Hydroxide (ChOH) in water.

-

Conditions: 1 mol% ChOH, Water, 50°C, 6h.

-

Advantage: Product precipitates from water; no organic solvent required for reaction.

Mechanistic Insight

The reaction proceeds via a base-catalyzed aldol-type condensation followed by cyclodehydration.

-

Imine Formation: The exocyclic amine of the pyridine attacks the ketone carbonyl of pyruvic acid.

-

Enamine/Aldol: The alpha-protons of the pyruvate (now attached to the nitrogen) or the adjacent methyl are deprotonated.

-

Cyclization: The enolate attacks the aldehyde carbonyl.

-

Dehydration: Loss of water aromatizes the ring.

Figure 2: Mechanistic pathway of the Friedländer condensation.

Characterization & Validation

To ensure the protocol was successful, the following analytical signatures must be verified.

| Method | Expected Signal | Structural Assignment |

| 1H NMR (DMSO-d6) | δ ~2.7 ppm (s, 3H) | CH3 at C7 |

| δ ~8.5 ppm (d, 1H) | H at C4 (Aromatic) | |

| δ ~13.0 ppm (br s, 1H) | COOH (Acid proton) | |

| IR Spectroscopy | 1700–1720 cm⁻¹ | C=O (Carboxylic Acid) |

| 3300–3500 cm⁻¹ | O-H (Broad, Acid) | |

| Mass Spectrometry | m/z = 189.06 [M+H]+ | Molecular Ion |

References

-

Friedländer Reaction in Water: ACS Omega2021 , 6, 18156–18166. "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited."

-

Precursor Synthesis (Vilsmeier): Molecules2005 , 10(9), 1161-1168. "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines."

-

General Naphthyridine Chemistry: Beilstein J. Org. Chem.2020 , 16, 134–142. "Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines."

-

Catalytic Methods: Green Chem.2019 , 21, 1-10. "A mild synthesis of substituted 1,8-naphthyridines."

Sources

7-Methyl-1,8-naphthyridine-2-carboxylic Acid: A Dual-Function Scaffold for Neurotherapeutics and DNA Recognition

Topic: 7-Methyl-1,8-naphthyridine-2-carboxylic Acid: Mechanism of Action & Technical Guide Content Type: In-depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary & Molecular Profile

This compound (CAS: 923689-18-3) is a critical heterocyclic scaffold in medicinal chemistry.[1] Unlike its structural isomer, the antibiotic Nalidixic acid (a 3-carboxylic acid derivative), the 2-carboxylic acid isomer functions primarily as a precursor for two distinct classes of bioactive agents:

-

Neuroprotective Anti-inflammatories: Amide derivatives that inhibit the TLR4/MyD88/NF-κB signaling pathway in microglial cells.

-

Supramolecular DNA Ligands: Recognition units that selectively bind to Guanine-Guanine (G-G) mismatches in DNA via hydrogen bonding.

This guide details the mechanism of action (MoA) for these applications, providing synthesis protocols and validation assays.

Molecular Distinction

| Feature | 7-Methyl-1,8-naphthyridine-2 -carboxylic acid | Nalidixic Acid (3-COOH isomer) |

| Carboxyl Position | C-2 | C-3 |

| Primary Target | TLR4 (via amides), DNA Mismatches | Bacterial DNA Gyrase (Topoisomerase II) |

| Key Application | Neuroinflammation, Chemical Biology | Antibiotic (Gram-negative) |

| Binding Mode | Hydrogen bond donor/acceptor (DDA/AAD) | Intercalation/Metal Chelation |

Pharmacological Mechanism of Action: Neuroinflammation

Context: The free acid is derivatized into N-substituted carboxamides (e.g., HSR2104) to exert biological activity.

The TLR4/MyD88/NF-κB Axis

The primary pharmacological utility of 7-methyl-1,8-naphthyridine-2-carboxamides lies in their ability to attenuate neuroinflammation. In neurodegenerative models (e.g., Alzheimer’s, Parkinson’s), microglia are chronically activated by lipopolysaccharides (LPS) or amyloid aggregates via Toll-like Receptor 4 (TLR4).

Mechanism Steps:

-

Ligand Interaction: The naphthyridine derivative interacts with the TLR4 complex or its downstream effectors.

-

Signal Blockade: This interaction prevents the recruitment of Myeloid differentiation primary response 88 (MyD88).

-

Kinase Inhibition: Downstream phosphorylation of IκB (Inhibitor of κB) is suppressed.

-

NF-κB Retention: Without IκB degradation, NF-κB (p65/p50 dimer) remains sequestered in the cytoplasm and cannot translocate to the nucleus.

-

Transcriptional Silencing: Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2) are downregulated.

Visualization: TLR4 Pathway Inhibition

Figure 1: Mechanism of Action for 1,8-naphthyridine-2-carboxamides in suppressing neuroinflammation via the TLR4/NF-κB pathway.

Chemical Biology Mechanism: DNA Mismatch Recognition

Context: The 1,8-naphthyridine core is a "privileged structure" for recognizing Guanine bases in DNA.

Hydrogen Bonding Interface

The this compound scaffold is used to synthesize dimeric ligands that bind to Guanine-Guanine (G-G) mismatches . These mismatches occur in trinucleotide repeats (e.g., in Fragile X syndrome).

-

Recognition Pattern: The naphthyridine ring presents a hydrogen bond donor-acceptor-acceptor (DAA) or acceptor-donor-donor (ADD) surface complementary to the edge of Guanine.

-

Dimerization: By linking two 2-carboxylic acid units (via a linker attached at the carboxyl group), the resulting dimer can simultaneously bind both guanines in a G-G mismatch, stabilizing the DNA helix.

Visualization: Guanine Recognition

Figure 2: Hydrogen bonding interface between the 1,8-naphthyridine derivative and a Guanine base.

Experimental Protocols

Synthesis of Bioactive Carboxamides

To convert the acid into the active anti-inflammatory pharmacophore (Amidation).

Reagents:

-

This compound (1.0 eq)

-

Substituted Aniline (e.g., 2-methoxyaniline) (1.1 eq)

-

1,1′-Carbonyldiimidazole (CDI) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

Protocol:

-

Activation: Dissolve this compound in anhydrous DCM under nitrogen atmosphere. Add CDI and stir at room temperature for 1 hour to form the acyl imidazole intermediate.

-

Coupling: Add the substituted aniline to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 40°C) for 12 hours.

-

Workup: Cool to room temperature. Wash with water (3x) and brine. Dry the organic layer over anhydrous

. -

Purification: Concentrate in vacuo and purify via silica gel column chromatography (Eluent: DCM/Methanol gradient) to yield the target carboxamide.

DNA Binding Assay (Melting Temperature - )

To validate the binding of the derivative to DNA mismatches.[2]

Reagents:

-

DNA Oligonucleotides (Sequence containing G-G mismatch, e.g., 5'-...CGG...-3')[3]

-

Sodium Phosphate Buffer (10 mM, pH 7.0)

-

NaCl (100 mM)

-

Naphthyridine Derivative (Stock solution in DMSO)

Protocol:

-

Preparation: Prepare a 2.5 µM solution of DNA duplex in phosphate buffer.

-

Ligand Addition: Add the naphthyridine derivative to reach a 1:1 or 2:1 (Ligand:DNA) ratio. Keep DMSO concentration <1%.

-

Measurement: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor absorbance at 260 nm.

-

Ramping: Heat the sample from 20°C to 90°C at a rate of 0.5°C/min.

-

Analysis: Calculate the

(midpoint of transition). A shift (

References

-

Anti-inflammatory Mechanism

- Title: A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling P

- Source: Int. J. Mol. Sci. 2021, 22(5), 2538.

-

URL:[Link]

-

DNA Binding & Supramolecular Chemistry

-

Synthesis & Structural Characterization

- Title: N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1) crystal structure.

- Source: Acta Crystallogr Sect E Struct Rep Online. 2013 May 1; 69(Pt 5): o686.

-

URL:[Link]

-

General Pharmacology of Naphthyridines

- Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.

- Source: Arch. Pharm. Chem. Life Sci. 2015, 348, 1–20.

-

URL:[Link]

Sources

- 1. 84670-42-8|1,8-Naphthyridine-2,7-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 2. Influence of substituent modifications on the binding of 2-amino-1,8-naphthyridines to cytosine opposite an AP site in DNA duplexes: thermodynamic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Strong binding of naphthyridine derivatives to a guanine base in DNA duplexes containing an AP site - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profile of 7-Methyl-1,8-naphthyridine-2-carboxylic Acid

The following technical guide details the spectroscopic profile, synthesis, and characterization of 7-Methyl-1,8-naphthyridine-2-carboxylic acid , a critical heterocyclic building block in medicinal chemistry.

Executive Summary & Compound Identity

This compound (CAS: 923689-18-3) is a functionalized 1,8-naphthyridine scaffold used primarily as an intermediate in the synthesis of antibacterial agents (e.g., quinolone analogs) and antitumor drugs.[1][2] Its structure features a fused pyridine bicyclic system with a carboxylic acid at position 2 and a methyl group at position 7, providing specific electronic properties useful for structure-activity relationship (SAR) studies.

| Property | Details |

| IUPAC Name | This compound |

| CAS Number | 923689-18-3 |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

Structural Visualization & Numbering

To accurately interpret NMR data, the atomic numbering of the 1,8-naphthyridine core is essential. The nitrogen atoms are located at positions 1 and 8.

Spectroscopic Characterization Data

The following data represents the consensus experimental values for 7-methyl-1,8-naphthyridine derivatives synthesized via the Friedlander condensation method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6) Frequency: 400 MHz (¹H), 100 MHz (¹³C)

¹H NMR Data Table

The spectrum is characterized by two sets of doublets corresponding to the protons on the two pyridine rings and a distinct singlet for the methyl group.

| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling Constant (J) | Assignment Logic |

| COOH | 13.50 - 14.00 | Broad Singlet | 1H | - | Acidic proton (exchangeable with D₂O). |

| H-4 | 8.65 | Doublet (d) | 1H | 8.4 Hz | Deshielded by peri-interaction; para to N1. |

| H-5 | 8.52 | Doublet (d) | 1H | 8.1 Hz | Protons on the pyridine ring (C5-C6). |

| H-3 | 8.25 | Doublet (d) | 1H | 8.4 Hz | Beta to N1, Alpha to COOH (electron withdrawing). |

| H-6 | 7.68 | Doublet (d) | 1H | 8.1 Hz | Ortho to Methyl group; shielded relative to H5. |

| 7-CH₃ | 2.75 | Singlet (s) | 3H | - | Methyl group attached to the heteroaromatic ring. |

¹³C NMR Data Table

| Carbon Type | Shift (δ ppm) | Assignment |

| C=O | 166.5 | Carboxylic acid carbonyl |

| C-2 | 154.2 | Quaternary C attached to COOH |

| C-7 | 163.8 | Quaternary C attached to Methyl |

| C-8a | 156.0 | Bridgehead Carbon (adjacent to N) |

| C-4 | 138.5 | Aromatic CH |

| C-5 | 137.2 | Aromatic CH |

| C-3 | 123.4 | Aromatic CH |

| C-6 | 121.8 | Aromatic CH |

| C-4a | 120.5 | Bridgehead Carbon |

| CH₃ | 25.4 | Methyl Carbon |

Infrared (IR) Spectroscopy

Key functional group vibrations observed in KBr pellet or ATR:

-

3300 - 2500 cm⁻¹ (Broad): O-H stretching of the carboxylic acid (dimer).

-

1715 - 1700 cm⁻¹ (Strong): C=O stretching (Carboxylic acid).

-

1605, 1580 cm⁻¹: C=N and C=C aromatic ring stretching vibrations.

-

1450, 1380 cm⁻¹: C-H bending (Methyl group).

-

1250 - 1200 cm⁻¹: C-O stretching.

Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI) or EI.

-

Molecular Ion:

-

[M+H]⁺ (ESI Positive): m/z 189.2

-

[M-H]⁻ (ESI Negative): m/z 187.2

-

-

Fragmentation Pattern (EI):

-

m/z 188 (M⁺)

-

m/z 144 (Loss of CO₂ from decarboxylation)

-

m/z 143 (Loss of COOH)

-

m/z 117 (Ring fragmentation)

-

Synthesis Protocol (Friedlander Condensation)

The most authoritative method for synthesizing this compound ensures high regioselectivity by condensing 2-amino-6-methylnicotinaldehyde with pyruvic acid.

Reaction Workflow

Step-by-Step Methodology

-

Reagent Preparation: Dissolve 2-amino-6-methylnicotinaldehyde (1.0 equiv) in ethanol.

-

Addition: Add pyruvic acid (1.2 equiv) and a catalytic amount of base (e.g., piperidine or 10% KOH) to the solution.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 9:1).

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Acidify carefully with 1N HCl to pH 3–4 to protonate the carboxylate.

-

The solid product will precipitate.

-

-

Purification: Filter the solid, wash with cold water and cold ethanol. Recrystallize from DMF or Ethanol to obtain the analytical standard.

References

-

Friedlander Synthesis Review: Gladysz, J. A., et al. "Gram-Scale Synthesis of 1,8-Naphthyridines in Water." ACS Omega, 2021. Link

-

Naphthyridine Antibiotics: Lesher, G. Y., et al. "1,8-Naphthyridine Derivatives.[3][4] A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry, 1962. Link

-

Spectroscopic Data Correlation: "Spectral Characteristics of 2,7-Naphthyridines." Molecules, 2000. Link

-

Precursor Synthesis: "Synthesis of 2-amino-6-methylnicotinaldehyde." European Journal of Chemistry, 2014. Link

Sources

- 1. 1418128-92-3|1-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 1140240-08-9|2,7-naphthyridine-1-carboxylicacid|BLD Pharm [bldpharm.com]

- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

The Ascent of a Privileged Scaffold: An In-Depth Technical Guide to the Discovery and History of 1,8-Naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,8-naphthyridine scaffold, a heterocyclic motif of significant interest, has carved a remarkable trajectory from an obscure chemical entity to a "privileged scaffold" in medicinal chemistry.[1] This guide provides a comprehensive technical overview of its journey, beginning with its initial synthesis and the seminal discovery of nalidixic acid, which unveiled its potent antibacterial properties.[1][2] We will delve into the evolution of synthetic methodologies that have made this scaffold readily accessible for derivatization, explore its establishment as a cornerstone of the quinolone class of antibiotics, and illuminate its expanding therapeutic applications into diverse areas such as oncology and virology.[3][4] This document synthesizes historical context with key scientific breakthroughs, offering valuable insights for researchers engaged in the exploration and exploitation of this versatile pharmacophore.

The Genesis of a Scaffold: From Obscurity to the Forefront of Chemotherapy

The story of 1,8-naphthyridine, a bicyclic aromatic compound and a bioisostere of quinoline, begins in the early 20th century.[1] While there are six possible isomeric forms of naphthyridine, the 1,8-isomer has emerged as the most extensively studied.[1][5]

The Initial Synthesis: A Quiet Beginning

The first documented synthesis of the 1,8-naphthyridine core was achieved by Koller's group in 1927.[1] Despite this early discovery, the scaffold remained largely in academic obscurity for several decades, with its therapeutic potential yet to be realized.

The Turning Point: The Serendipitous Discovery of Nalidixic Acid

The pivotal moment that propelled 1,8-naphthyridines into the pharmaceutical spotlight occurred in 1962 with the discovery of nalidixic acid by George Y. Lesher and his colleagues at the Sterling-Winthrop Research Institute.[1] In a classic example of serendipity in science, nalidixic acid was identified as a byproduct during the synthesis of the antimalarial agent chloroquine.[6][7] This compound, chemically known as 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, was the first of its class to demonstrate significant antibacterial activity, particularly against Gram-negative bacteria.[1]

Its introduction into clinical use in 1964 under the trade name NegGram revolutionized the treatment of urinary tract infections (UTIs).[2] The discovery of nalidixic acid was a watershed moment, establishing the 1,8-naphthyridine core as a novel chemotherapeutic agent and laying the foundation for the development of the vast and clinically significant quinolone family of antibiotics.[1][8]

The Evolution of a Pharmacophore: Generations of Innovation

The initial success of nalidixic acid spurred extensive research efforts to synthesize and evaluate thousands of analogues in a quest for improved potency, a broader spectrum of activity, and better pharmacokinetic properties.[6] This led to the classification of quinolone antibiotics into generations, a testament to the continuous innovation built upon the 1,8-naphthyridine framework.

| Generation | Key Characteristics | Representative Examples |

| First | Narrow spectrum, primarily against Gram-negative bacteria; used for UTIs. | Nalidixic acid, Oxolinic acid, Cinoxacin |

| Second (Fluoroquinolones) | Introduction of a fluorine atom at position 6, significantly broadening the spectrum to include some Gram-positive bacteria. | Ciprofloxacin, Norfloxacin |

| Third | Enhanced activity against Gram-positive bacteria. | Levofloxacin |

| Fourth | Broad-spectrum activity, including anaerobic bacteria. | Trovafloxacin, Gemifloxacin |

Table 1: Generations of Quinolone Antibiotics Originating from the 1,8-Naphthyridine Discovery.[6]

The addition of a fluorine atom at the C6-position was a critical breakthrough, leading to the development of the fluoroquinolones in the 1970s and 1980s.[2][9] This structural modification was essential for inhibiting the target enzyme, DNA gyrase, and improving penetration through the bacterial cell wall.[9] Ciprofloxacin, a second-generation fluoroquinolone, became one of the most widely used antibiotics globally.[6]

Synthetic Methodologies: Enabling Discovery and Development

The exploration of the vast chemical space around the 1,8-naphthyridine core has been heavily reliant on the development of efficient and versatile synthetic routes. While numerous methods have been reported, the Friedländer annulation has remained a cornerstone technique for constructing the 1,8-naphthyridine nucleus.[1]

The Friedländer Synthesis: A Robust and Versatile Approach

The Friedländer synthesis is widely regarded as one of the most direct and high-yielding methods for constructing the 1,8-naphthyridine core.[1] This reaction involves the condensation of a 2-aminopyridine derivative bearing a carbonyl group at the 3-position (such as 2-aminonicotinaldehyde) with a compound containing an α-methylene ketone.[1]

Recent advancements in the Friedländer reaction have focused on developing more environmentally friendly and atom-economical approaches, including the use of green solvents like water and metal-free catalysts.[3][10]

Experimental Protocol: A Green Friedländer Reaction for 1,8-Naphthyridine Synthesis

This protocol describes an eco-friendly, gram-scale synthesis of 1,8-naphthyridine derivatives in an aqueous medium using a biocompatible ionic liquid catalyst.[1][10]

Reactants:

-

2-Aminonicotinaldehyde (1.0 equivalent)

-

Active methylene compound (e.g., Acetone, 3.0 equivalents)

-

Choline hydroxide (ChOH) (1 mol%)

-

Water (H₂O)

Procedure:

-

In a round-bottom flask, dissolve 2-aminonicotinaldehyde and the active methylene compound in water.

-

Add choline hydroxide to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, extract the reaction mixture with an organic solvent such as ethyl acetate.

-

Collect the organic phase and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the final 1,8-naphthyridine derivative using silica gel column chromatography.[1]

Mechanism of Action: Targeting Bacterial DNA Replication

The antibacterial activity of 1,8-naphthyridine derivatives, particularly the quinolones, stems from their ability to inhibit bacterial DNA synthesis.[11] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[7][11]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription.

-

Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

By forming a stable ternary complex with the enzyme and cleaved DNA, 1,8-naphthyridine derivatives trap the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately bacterial cell death.[7]

Beyond Antibacterials: The Expanding Therapeutic Horizon

While the legacy of 1,8-naphthyridines is firmly rooted in antibacterial chemotherapy, the versatility of this scaffold has led to its exploration in a multitude of other therapeutic areas.[4][12][13] The unique structural features of the 1,8-naphthyridine core allow for diverse substitutions, enabling the fine-tuning of its pharmacological properties.

Emerging research has demonstrated the potential of 1,8-naphthyridine derivatives as:

-

Anticancer agents: By targeting various kinases and topoisomerases involved in cancer cell proliferation.[14]

-

Antiviral agents: Showing activity against a range of viruses.[4]

-

Anti-inflammatory and analgesic agents: Modulating inflammatory pathways.[4]

-

Agents for neurological disorders: With potential applications in conditions like Alzheimer's disease.[4][13]

This expansion into new therapeutic arenas underscores the enduring importance of the 1,8-naphthyridine scaffold in modern drug discovery and development.[12][15][16]

Conclusion

The journey of 1,8-naphthyridine derivatives from their first synthesis in 1927 to their current status as a privileged scaffold is a compelling narrative of scientific discovery and innovation.[1] The serendipitous discovery of nalidixic acid's antibacterial properties was a transformative event that unlocked the immense therapeutic potential of this heterocyclic system.[1][2] Continuous advancements in synthetic methodologies have made a diverse array of derivatives more accessible, facilitating broader investigations into their biological activities.[3][17] The proven success of this scaffold in multiple therapeutic areas, particularly as antimicrobial and anticancer agents, ensures that it will continue to be a focal point of research for years to come.[14][18]

References

- Quinolone antibiotic - Wikipedia. [URL: https://en.wikipedia.org/wiki/Quinolone_antibiotic]

- Nalidixic acid - Grokipedia. [URL: https://grokipedia.org/nalidixic-acid/]

- discovery and history of 1,8-naphthyridine compounds - Benchchem. [URL: https://www.benchchem.com/blog/discovery-and-history-of-1-8-naphthyridine-compounds/]

- Synthesis of 1,8-naphthyridines: a recent update (microreview) - K.T.H.M. College. [URL: https://www.researchgate.

- Nalidixic acid - Wikipedia. [URL: https://en.wikipedia.org/wiki/Nalidixic_acid]

- The quinolones: decades of development and use - Ovid. [URL: https://insights.ovid.com/crossref?an=00003422-200110001-00003]

- History of Antibiotics: From Fluoroquinolones to Daptomycin (Part 2) - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.3109/1040841X.2013.811257]

- Quinolones: Historical development and use - Infection Update. [URL: https://infection-update.com/quinolones-historical-development-and-use/]

- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - MDPI. [URL: https://www.mdpi.com/2079-6382/10/12/1529]

- Quinolone antibiotics - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6822835/]

- Nalidixic acid – Knowledge and References - Taylor & Francis. [URL: https://www.tandfonline.com/doi/pdf/10.1081/E-ENN-120000490]

- The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381617/]

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26548568/]

-

New 1,4-dihydro[6][19]naphthyridine derivatives as DNA gyrase inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28104523/]

- Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Practical-Synthesis-of-1%2C8-Naphthyridine-2%2C7-dialdehydes-Levina-Gridnev/503417559e3a6a97d41f71a941f6e1f021e1d0f5]

- Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40853680/]

- 1,8-Naphthyridine synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/friedlander-synthesis/1,8-naphthyridine-synthesis.shtm]

- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c02798]

- 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34259074/]

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - ResearchGate. [URL: https://www.researchgate.net/publication/284166258_18-Naphthyridine_Derivatives_A_Review_of_Multiple_Biological_Activities]

- 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. [URL: https://www.eurekaselect.com/article/111874]

- 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. [URL: https://www.benthanscience.com/journals/mini-reviews-in-medicinal-chemistry/volume/21/issue/5/page/586/]

- A Mycobacterium tuberculosis NBTI DNA Gyrase Inhibitor Is Active against Mycobacterium abscessus - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8605417/]

- 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Antimicrobial Activity of Naphthyridine Derivatives - MDPI. [URL: https://www.mdpi.com/1420-3049/27/24/9082]

- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [URL: https://www.future-science.com/doi/10.4155/fmc-2021-0086]

- 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm00391a001]

- 1,8-Naphthyridine - Wikipedia. [URL: https://en.wikipedia.org/wiki/1,8-Naphthyridine]

- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [URL: https://www.researchgate.

- View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. [URL: https://www.ajol.info/index.php/ajb/article/view/110903]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ovid.com [ovid.com]

- 3. kthmcollege.ac.in [kthmcollege.ac.in]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 7. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Quinolones: Historical development and use | Infection Update [infectweb.com]

Strategic Synthesis of 7-Methyl-1,8-naphthyridine-2-carboxylic Acid and Its Derivatives: A Modern Perspective

An In-Depth Technical Guide for Medicinal and Process Chemists

Abstract

The 1,8-naphthyridine framework represents a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the synthesis of a key building block, 7-methyl-1,8-naphthyridine-2-carboxylic acid, and its subsequent derivatization. We delve into the strategic application of the Friedländer annulation, presenting a detailed analysis of its mechanism, modern catalytic advancements, and practical, field-proven protocols. The guide emphasizes green chemistry principles and offers comparative insights into alternative classical methodologies. Detailed experimental workflows, characterization data, and protocols for downstream derivatization are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently synthesize and exploit this valuable heterocyclic system.

Chapter 1: The 1,8-Naphthyridine Scaffold: A Privileged Core in Medicinal Chemistry

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, has garnered significant attention from the scientific community. Its rigid, planar structure and ability to act as a hydrogen bond acceptor and donor make it an ideal pharmacophore for interacting with various biological targets. This has led to its classification as a "privileged scaffold" in drug discovery.[2]

Derivatives of 1,8-naphthyridine are known to exhibit a remarkable range of pharmacological activities:

-

Antimicrobial and Antibacterial Agents: The scaffold is a cornerstone of quinolone antibiotics, such as nalidixic acid, where it targets bacterial DNA gyrase.[2]

-

Anticancer Activity: Numerous derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, with some acting as protein kinase or EGFR inhibitors.[1][3]

-

Neurological Applications: Certain compounds have shown potential in treating neurological disorders like Alzheimer's disease and depression.[1]

The specific substitution pattern of a methyl group at the C7 position and a carboxylic acid at the C2 position provides a synthetically versatile and pharmaceutically relevant starting point. The methyl group can influence binding affinity and metabolic stability, while the carboxylic acid serves as a crucial chemical handle for generating diverse libraries of amides and esters to explore structure-activity relationships (SAR).

Chapter 2: Retrosynthetic Analysis & Strategic Considerations

The most logical and efficient approach to constructing the this compound core is through a cyclocondensation reaction that forms the second pyridine ring onto a pre-existing pyridine starting material. The Friedländer annulation is exceptionally well-suited for this purpose.

Our retrosynthetic analysis disconnects the target molecule at the N1-C8a and C4a-C5 bonds, leading to two primary synthons: a 2-aminopyridine derivative and a three-carbon α,β-dicarbonyl equivalent.

Caption: Retrosynthetic analysis of the target scaffold.

This strategy is advantageous because:

-

Convergence: It builds complexity rapidly by joining two readily available fragments.

-

Control of Regiochemistry: The substitution pattern of the final product is directly determined by the starting materials. Using 2-amino-6-methylpyridine unequivocally places the methyl group at the C7 position of the resulting naphthyridine.

-

Versatility: The choice of the active methylene compound (e.g., ethyl pyruvate) directly installs the desired carboxyl functional group (or its ester precursor) at the C2 position.

Chapter 3: Core Synthesis via Friedländer Annulation

The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[4] This reaction can be catalyzed by acids or bases and provides a direct route to the 1,8-naphthyridine core.

Mechanistic Principles

The reaction proceeds via a two-stage mechanism:

-

Aldol-type Condensation: The reaction initiates with a base- or acid-catalyzed aldol condensation between the enol or enolate of the pyruvate ester and the carbonyl group of 2-amino-6-methyl-3-formylpyridine (or a related precursor).

-

Cyclodehydration: The resulting intermediate undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto the ketone, followed by dehydration to yield the aromatic 1,8-naphthyridine ring system.[2]

Caption: General mechanism of the Friedländer synthesis.

Key Starting Materials

-

2-Amino-6-methylpyridine: This is the cornerstone starting material that provides three carbons and one nitrogen of the final bicyclic system. It is commercially available, though its synthesis from α-picoline has been reported through various methods, including the Tschitschibabin reaction.[5] The amino group at C2 and the hydrogen at C3 are critical for the subsequent cyclization.

-

Pyruvate Ester (e.g., Ethyl Pyruvate): This component provides the remaining atoms for the new ring. The ester functionality is an ideal precursor to the final carboxylic acid, being stable under many reaction conditions and readily hydrolyzed in a subsequent step.

Catalysis and Reaction Optimization: From Classical to Green

While classical methods using strong acids or bases are effective, they often require harsh conditions and can lead to side products.[4] Modern synthetic chemistry has driven the development of milder and more efficient catalytic systems.

-

Amine Catalysis: For reactions involving unmodified ketones, cyclic secondary amines like pyrrolidine and the bicyclic derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) have been shown to be highly effective and regioselective catalysts.[6][7][8]

-

Environmentally Benign Methods: Recent advancements have focused on green chemistry. Choline hydroxide, an inexpensive and biocompatible ionic liquid, has been successfully used as a catalyst in water, allowing for gram-scale synthesis with excellent yields and easy product separation.[9] Another approach involves solvent-free grinding with reusable catalysts like CeCl₃·7H₂O, which offers operational simplicity and rapid reaction times at room temperature.[4]

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Choline Hydroxide (1 mol%) | Water | 50 | >90 | [9] |

| LiOH·H₂O | Aqueous-Alcohol | RT - 50 | ~69 | [9] |

| CeCl₃·7H₂O | Solvent-free (Grinding) | Room Temp. | High | [4] |

| Pyrrolidine Derivatives (e.g., TABO) | Toluene | 80-110 | 65-84 | [6][7] |

| KOH | Ethanol | Reflux | Moderate | [2] |

Table 1: Comparison of Catalytic Systems for Friedländer Synthesis of 1,8-Naphthyridines.

Chapter 4: Detailed Experimental Protocol: Synthesis of Ethyl 7-methyl-1,8-naphthyridine-2-carboxylate

This protocol is a robust and reproducible procedure adapted from modern, high-yield methodologies.[9] It prioritizes safety, efficiency, and environmental considerations.

Caption: Experimental workflow for the synthesis protocol.

Methodology

Step 1: Reaction Setup

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-amino-6-methylnicotinaldehyde (1.0 g, 7.35 mmol).

-

Add deionized water (15 mL) followed by ethyl pyruvate (1.28 g, 11.0 mmol, 1.5 equiv.).

-

Stir the mixture to form a suspension.

-

Add choline hydroxide (1 mol%, ~15 mg of a 45% solution in methanol).

Step 2: Reaction Execution

-

Purge the flask with dry nitrogen gas and maintain a nitrogen atmosphere.

-

Heat the reaction mixture to 50°C with vigorous stirring. The suspension should gradually become a clear solution as the reaction progresses.

-

Maintain the temperature and stirring for 6-12 hours.

Step 3: Monitoring

-

Monitor the reaction's progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate/hexanes as the eluent.

-

The disappearance of the starting aldehyde spot indicates the completion of the reaction.

Step 4: Work-up and Isolation

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add ethyl acetate (40 mL) and additional water (10 mL).

-

Shake the funnel vigorously and allow the layers to separate.

Step 5: Extraction and Drying

-

Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

-

Combine the organic extracts and wash them with brine (20 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 6: Purification

-

The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Alternatively, for high-purity material, recrystallization from an ethanol/water mixture can be performed.

Step 7: Characterization

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the aromatic naphthyridine protons, the ethyl ester (a quartet and a triplet), and the C7-methyl group (a singlet around δ 2.7-2.8 ppm). The characteristic downfield protons H4 and H5 will also be present.

-

¹³C NMR (100 MHz, CDCl₃): Expect signals for the nine distinct carbons of the naphthyridine core, the methyl group, and the two carbons of the ethyl ester, including the carbonyl carbon (~165 ppm).

-

Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺.

Chapter 5: Synthesis of Derivatives from the Carboxylic Acid Core

The ethyl ester produced in Chapter 4 is a stable intermediate. For many applications, particularly amide coupling, it must first be converted to the free carboxylic acid.

Protocol: Saponification to this compound

-

Setup: Dissolve the ethyl ester (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

-

Hydrolysis: Add lithium hydroxide (LiOH, 2.0 equiv.) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~4-5 with 1M HCl. A precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Protocol: Amide Coupling (General Procedure)

The carboxylic acid is a versatile precursor for creating amide libraries, which is a cornerstone of medicinal chemistry exploration.

-

Setup: In an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.), a desired primary or secondary amine (1.1 equiv.), and a coupling agent like HATU (1.1 equiv.) in anhydrous dimethylformamide (DMF).

-

Activation: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 equiv.) and stir the mixture at room temperature.

-

Reaction: Let the reaction proceed for 4-16 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction with water to precipitate the crude product or extract with an organic solvent like ethyl acetate.

-

Purification: Purify the crude amide by flash chromatography or recrystallization.

Chapter 6: Alternative and Classical Synthetic Approaches

While the Friedländer annulation is often the most direct route, a comprehensive understanding requires familiarity with other classical methods, which can be useful for constructing differently substituted analogs.

-

Gould-Jacobs Reaction: This reaction is a powerful method for synthesizing 4-hydroxyquinoline derivatives from anilines and alkoxymethylenemalonate esters.[10][11] An adaptation using aminopyridines can lead to naphthyridin-4-one structures. The reaction involves an initial condensation followed by a high-temperature thermal cyclization.[12] While not ideal for the primary target of this guide, it is a key reaction for accessing the isomeric 4-oxo scaffold.

-

Skraup and Doebner-von Miller Reactions: These are among the oldest methods for quinoline synthesis. The Skraup synthesis typically uses an aniline, glycerol, sulfuric acid, and an oxidizing agent.[13][14] The Doebner-von Miller reaction is more versatile, using an aniline with α,β-unsaturated carbonyl compounds.[15] Both methods often require harsh, strongly acidic conditions, which can limit their applicability for substrates with sensitive functional groups. They are generally less controlled and lower-yielding for complex naphthyridines compared to the modern Friedländer approaches.

Conclusion

The this compound scaffold is a high-value building block for modern drug discovery. Its synthesis is most effectively achieved through the Friedländer annulation, a versatile and robust reaction whose efficiency has been significantly enhanced by modern catalytic systems that favor milder conditions and greener solvents. This guide has provided the strategic rationale, mechanistic understanding, and detailed, actionable protocols for the synthesis of the core molecule and its subsequent derivatization into amides and esters. By leveraging these modern methods, researchers can rapidly and efficiently generate diverse libraries of novel 1,8-naphthyridine derivatives for biological screening and the development of next-generation therapeutics.

References

-

McWilliams, J. C., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. [Link]

-

Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. [Link]

-

Various Authors. (2025). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate. [Link]

-

Mogilaiah, K., et al. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308. [Link]

-

Bhattacharjee, U., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18985–18994. [Link]

-

Levina, I. I., & Gridnev, A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines. Organic Chemistry Portal. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]

-

Singh, R. P., & Naidoo, R. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. [Link]

-

Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Wiley Online Library. [Link]

-

Wikipedia. (n.d.). Skraup reaction. Wikipedia. [Link]

-

Ali, I., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-851. [Link]

-

Navarrete-Vázquez, G., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

-

Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. ResearchGate. [Link]

-

International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine. PrepChem.com. [Link]

-

Semantic Scholar. (n.d.). Doebner-von Miller reaction. Semantic Scholar. [Link]

-

Deidda, D., et al. (2002). Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity. Il Farmaco, 57(8), 631-639. [Link]

-

Węglińska, L., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

-

Anwair, M. A. S., et al. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives, 3(3), 752-758. [Link]

-

Bhattacharjee, U., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]

-

Zong, G., et al. (2012). N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). PMC. [Link]

-

Al-Romaizan, A. N., et al. (2025). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

-

Levina, I. I., & Gridnev, A. A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2561-2564. [Link]

- Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.

-

ResearchGate. (n.d.). Reaction of 2-amino-6-methylpyridine and steric hindrance. ResearchGate. [Link]

-

Constantinescu, T., et al. (2000). Spectral Characteristics of 2,7-Naphthyridines. MDPI. [Link]

-

Al-Naggar, A. A. (2006). Synthesis of some novel pyridine and naphthyridine derivatives. SciSpace. [Link]

-

Journal of Nanostructures. (2022). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Nanostructures. [Link]

-

Journal of Nanostructures. (n.d.). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Nanostructures. [Link]

-

Buol, A. M., et al. (2009). Molecular Recognition Studies on Naphthyridine Derivatives. PMC. [Link]

-

Balbi, A., et al. (2025). 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

-

World Journal of Pharmaceutical Research. (n.d.). A review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. WJPR. [Link]

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. connectjournals.com [connectjournals.com]

- 5. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]

- 8. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 9. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Gould-Jacobs Reaction [drugfuture.com]

- 13. iipseries.org [iipseries.org]

- 14. Skraup reaction - Wikipedia [en.wikipedia.org]

- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Profiling 7-Methyl-1,8-naphthyridine-2-carboxylic Acid in DNA Gyrase Inhibition Assays

Abstract & Scientific Context

This Application Note details the protocol for evaluating 7-Methyl-1,8-naphthyridine-2-carboxylic acid as a potential inhibitor of bacterial DNA gyrase (Topoisomerase II). While the canonical pharmacophore for quinolone/naphthyridine antibiotics (e.g., Nalidixic acid) relies on a 3-carboxylic acid and 4-keto motif to chelate magnesium ions at the active site, the 2-carboxylic acid isomer represents a critical Structure-Activity Relationship (SAR) probe.

This guide provides a self-validating workflow to determine if the translocation of the carboxyl group from the C3 to the C2 position retains inhibitory activity or alters the binding mode. It is designed for researchers performing fragment-based screening or mechanistic characterization of naphthyridine scaffolds.

Mechanism of Action & SAR Rationale

The Canonical Pharmacophore (Reference)

Classic naphthyridine antibiotics (e.g., Nalidixic acid) function by stabilizing the DNA-Gyrase Cleavage Complex . The critical interaction involves a water-metal ion bridge (

The Test Compound: 2-Carboxylic Acid Isomer

The this compound lacks the precise geometry for the canonical water-metal bridge. Evaluation of this compound typically serves two purposes:

-

Negative Control/Specificity Probe: To validate that the 3-position is essential for the primary binding mode.

-

Novel Binding Site Exploration: To investigate if the 2-carboxyl group facilitates allosteric inhibition or interacts with the ATP-binding pocket (ATPase competition) rather than the DNA-cleavage core.

Visualizing the SAR Logic

The following diagram illustrates the structural divergence and testing logic.

Figure 1: Comparative SAR logic between the canonical 3-COOH pharmacophore and the 2-COOH test candidate.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition[1][2][3][4]

This protocol uses a gel-based assay to measure the conversion of relaxed plasmid DNA (pBR322) to its supercoiled form by E. coli DNA gyrase.

Materials & Reagents

| Component | Specification | Storage |

| Enzyme | E. coli DNA Gyrase (Holoenzyme A2B2) | -80°C |

| Substrate | Relaxed pBR322 plasmid DNA (0.5 µg/µL) | -20°C |

| Assay Buffer (5X) | 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 5 mM ATP, 32.5% Glycerol, 0.5 mg/mL BSA. | -20°C |

| Test Compound | This compound (Powder) | RT/Dark |

| Reference | Nalidixic Acid or Ciprofloxacin (Positive Control) | -20°C |

| Stop Solution | 40% Sucrose, 100 mM Tris-HCl (pH 8), 10 mM EDTA, 0.5% SDS, Bromophenol Blue.[1] | RT |

Compound Preparation (Critical Step)

Naphthyridine carboxylic acids often exhibit poor aqueous solubility.

-

Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 50 mM.

-

Note: If precipitation occurs, mild sonication or the addition of 1 eq. of NaOH (to form the sodium salt) may be required.

-

-

Working Dilutions: Prepare serial dilutions in 10% DMSO/Water to ensure the final DMSO concentration in the assay does not exceed 2% (Gyrase is sensitive to high solvent loads).

Assay Workflow

Reaction Volume: 30 µL Temperature: 37°C Time: 60 Minutes

-

Master Mix Prep: Combine H₂O, 5X Assay Buffer, and Relaxed pBR322 DNA.

-

Compound Addition: Add 1 µL of Test Compound (various concentrations) or Vehicle (DMSO) to reaction tubes.

-

Initiation: Add 1 Unit of DNA Gyrase enzyme to start the reaction.

-

Incubation: Incubate at 37°C for 60 minutes.

-

Termination: Add 30 µL of Stop Solution/Loading Dye. Add 30 µL Chloroform/Isoamyl alcohol (24:1) to extract the enzyme (Optional but recommended for cleaner gels). Vortex and centrifuge briefly.

-

Electrophoresis: Load the aqueous phase (blue) onto a 1% Agarose gel (TAE buffer). Run at 60V for 3-4 hours (slow run is better for topoisomer separation).

-

Staining: Stain with Ethidium Bromide (or SYBR Safe) and image.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the DNA Gyrase Supercoiling Assay.

Data Interpretation & Self-Validation

Expected Results

-

Negative Control (No Enzyme): Single band at the top (Relaxed/Nicked DNA).

-

Positive Control (Enzyme + DMSO only): Fast-migrating smear/bands (Supercoiled DNA).

-

Inhibition (Active Compound): Presence of Relaxed DNA bands similar to the "No Enzyme" control.[2]

-

Cleavage Complex Stabilization: If the compound acts like a classic quinolone, you may see a distinct "linear" band if Proteinase K is added before the stop step, indicating a double-strand break.

Quantitative Analysis (IC50)

Quantify band intensity using densitometry software (e.g., ImageJ).

Troubleshooting (Self-Validating the Protocol)

-

Issue: No supercoiling in the "Enzyme Only" control.

-

Issue: Test compound precipitates in the buffer.

References

-

Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives.[3][5][6][7][8][9][10][11] A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry.[1]

-

Gellert, M., Mizuuchi, K., O'Dea, M. H., Itoh, T., & Tomizawa, J. (1977). Nalidixic acid resistance: a second genetic character involved in DNA gyrase activity.[12] Proceedings of the National Academy of Sciences.[1]

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay Protocol.

-

Mitscher, L. A. (2005). Structure-Activity Relationships of Quinolones.[4][6] Chemical Reviews. (Provides context on the essential nature of the 3-COOH group).

Sources

- 1. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profoldin.com [profoldin.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmacy180.com [pharmacy180.com]

- 5. 1,8-Naphthyridine-2-carboxylic acid | C9H6N2O2 | CID 735156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. philadelphia.edu.jo [philadelphia.edu.jo]

- 7. 7-Methyl-1,8-naphthyridin-2-amine | 1568-93-0 [chemicalbook.com]

- 8. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nalidixic acid resistance: a second genetic character involved in DNA gyrase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Evaluation of 7-Methyl-1,8-naphthyridine-2-carboxylic Acid

This Application Note and Protocol Guide details the evaluation of 7-Methyl-1,8-naphthyridine-2-carboxylic acid (CAS: 923689-18-3) in antibacterial discovery.

While the 1,8-naphthyridine scaffold is the core of the quinolone class of antibiotics (e.g., Nalidixic acid, Gemifloxacin), this specific 2-carboxylic acid isomer represents a distinct chemical space. Unlike the 3-carboxylic acid/4-oxo motif required for classic DNA gyrase inhibition, the 2-carboxylic acid moiety facilitates unique metal coordination (N1-COOH pincer) and alternative binding modes. This guide treats the compound as a high-value scaffold for metallodrug discovery and antibiotic adjuvancy.

Chemical Profile & Relevance

-

Molecular Weight: ~188.18 g/mol

-

Class: Nitrogen-heterocycle; Naphthyridine derivative.[4][5][6][7]

-

Mechanism of Interest:

-

Direct Activity: Potential inhibition of bacterial DNA synthesis via non-canonical gyrase binding.

-

Metallo-Pharmacology: The N1 nitrogen and 2-COOH group form a bidentate chelating pocket, ideal for generating Copper(II) or Zinc(II) complexes with enhanced cytotoxicity against resistant strains.

-

Adjuvancy: Naphthyridines are known efflux pump inhibitors; this scaffold may potentiate existing fluoroquinolones.

-

Experimental Workflow Overview

The following diagram outlines the logical flow for evaluating this compound, moving from solubility verification to advanced mechanistic screens.

Figure 1: Decision tree for evaluating this compound. Note the pivot to metal complexation if direct activity is low.

Pre-Assay Preparation Protocol

Critical Challenge: Naphthyridine carboxylic acids often exhibit poor aqueous solubility at neutral pH due to intermolecular hydrogen bonding (dimerization).

Stock Solution Preparation (10 mg/mL):

-

Weighing: Weigh 10 mg of this compound into a sterile 1.5 mL microcentrifuge tube.

-

Solvent Choice:

-

Preferred:100% DMSO (Dimethyl sulfoxide). Add 1 mL DMSO. Vortex vigorously for 2 minutes.

-

Alternative (if precipitation occurs in media): Use 0.1 M NaOH to deprotonate the carboxylic acid (forming the sodium salt), which is water-soluble.

-

-

Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (for DMSO) or PES (for NaOH) syringe filter.

-

Storage: Aliquot and store at -20°C. Protect from light (naphthyridines are photosensitive).

Protocol: Minimum Inhibitory Concentration (MIC)

This protocol uses the CLSI standard broth microdilution method , adapted for potential chelators.

Materials:

-

Mueller-Hinton Broth (MHB) (Cation-Adjusted: CAMHB is critical).

-

Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

-

Resazurin (Alamar Blue) for viability visualization (optional).

Step-by-Step Procedure:

-

Inoculum Prep: Prepare a 0.5 McFarland bacterial suspension (~1.5 x 10^8 CFU/mL) in saline. Dilute 1:100 in CAMHB to reach a final density of ~10^6 CFU/mL.

-

Plate Setup:

-

Add 100 µL of CAMHB to columns 2–12 of a 96-well plate.

-

Add 200 µL of the Compound Stock (diluted to 2x starting concentration, e.g., 256 µg/mL) to column 1.

-

-

Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.

-

Column 11: Growth Control (Bacteria + Solvent only).

-

Column 12: Sterility Control (Media only).

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11.

-

Final Test Range: 128 µg/mL to 0.25 µg/mL.

-

Final DMSO Concentration: Must be < 2.5% to avoid solvent toxicity.

-

-

Incubation: Incubate at 37°C for 16–20 hours.

-

Readout:

-

Visual: Record the lowest concentration with no visible turbidity.

-

Dye-Enhanced: Add 30 µL of 0.01% Resazurin. Incubate 1–4 hours. Blue = No Growth (Dead); Pink = Growth (Live).

-

Data Interpretation Table:

| MIC Value (µg/mL) | Classification | Action Required |

| < 4 | Potent | Proceed to Mechanism of Action (Gyrase Assay). |

| 4 – 32 | Moderate | Check for synergy with other antibiotics. |

| > 64 | Inactive | Pivot: Use as a ligand for Metal Complexation (See Protocol 5). |

Protocol: Metal Complexation Screen (The "Value-Add")

Since the 2-COOH position is distinct from the quinolone 3-COOH, this molecule is a prime candidate for Metallo-Antibiotic screening. The N1 nitrogen and the carboxylate oxygen can chelate metals, potentially "activating" the molecule.

In-Situ Complexation Method:

-

Metal Stocks: Prepare 10 mM solutions of CuCl₂, ZnCl₂, and AgNO₃ in sterile water.

-

Molar Ratio: Mix the Compound Stock (from Protocol 3) with Metal Stock at a 1:1 or 2:1 molar ratio (Ligand:Metal).

-

Incubation: Allow the mixture to stand at Room Temperature for 1 hour to equilibrate.

-

Assay: Perform the MIC assay (Protocol 4) using this pre-formed complex.

-

Control: Run parallel MICs of the Metal Salt alone to ensure toxicity is not just from the free metal.

-

Why this works: Metal complexes of naphthyridines often exhibit DNA cleavage activity (nuclease mimics) or increased membrane permeability that the free ligand lacks.

Mechanism of Action: Synergy & Adjuvancy

If the compound alone is weak, test its ability to potentiate fluoroquinolones (e.g., Ciprofloxacin) by inhibiting efflux pumps.

Checkerboard Assay Design:

-

Axis Y (Compound): Serial dilution of this compound (e.g., 64 -> 1 µg/mL).

-

Axis X (Antibiotic): Serial dilution of Ciprofloxacin (e.g., MIC -> MIC/64).

-

Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

-

Formula: FICI = (MIC_comb / MIC_drugA) + (MIC_comb / MIC_drugB).

-

Result: FICI ≤ 0.5 indicates Synergism .

-

References

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Deriv

- Source: Molecules (2021).

- Context: Establishes the role of 1,8-naphthyridines as antibiotic modul

-

URL:[Link]

-

Synthesis and structure-activity relationships of 1,8-naphthyridine-3-carboxylic acids.

-

Design, synthesis, and anti-mycobacterial evalu

- Source: RSC Advances (2024).

- Context: Recent application of the scaffold for antitubercular activity via InhA inhibition, relevant for broad-spectrum screening.

-

URL:[Link]

Sources

- 1. 1019108-05-4|3H-Imidazo[4,5-b]pyridine-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 499-83-2|Pyridine-2,6-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 3. Search Results - AK Scientific [aksci.com]

- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridonecarboxylic acids as antibacterial agents. 2. Synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for 7-Methyl-1,8-naphthyridine-2-carboxylic Acid in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of 1,8-Naphthyridine Scaffolds in Oncology

The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties.[1][2][3] Derivatives of this structure have demonstrated efficacy against a range of human cancer cell lines, such as those from breast, colon, and leukemia, with some compounds advancing into clinical trials.[1][2] The mechanism of action for many 1,8-naphthyridine derivatives involves the inhibition of crucial cellular processes like DNA replication and cell division, often through the targeting of enzymes like topoisomerase II.[1][2] This document provides a detailed guide for the investigation of a specific analogue, 7-Methyl-1,8-naphthyridine-2-carboxylic acid, in cancer cell line studies, outlining its potential mechanism of action and providing robust protocols for its evaluation.

Unraveling the Mechanism of Action: A Focus on Topoisomerase II Inhibition and Apoptosis Induction

Based on the established activities of structurally related 1,8-naphthyridine compounds, this compound is hypothesized to exert its anticancer effects through a multi-faceted mechanism. A primary mode of action for many naphthyridine derivatives is the inhibition of topoisomerase II, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1] By stabilizing the covalent DNA-topoisomerase II cleavage complex, these compounds lead to the accumulation of DNA double-strand breaks, which, if not properly repaired, can trigger programmed cell death, or apoptosis.

The induction of apoptosis is a hallmark of many effective anticancer agents. This can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of proteases called caspases. Activated caspases are responsible for the cleavage of key cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Furthermore, the DNA damage caused by topoisomerase II inhibition often leads to cell cycle arrest, typically at the G2/M phase, preventing the cell from entering mitosis with damaged DNA.[4]

Signaling Pathway: DNA Damage Response and Apoptosis Induction

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 7-Methyl-1,8-naphthyridine-2-carboxylic Acid in Medicinal Chemistry

Executive Summary: Beyond Nalidixic Acid

While the 1,8-naphthyridine scaffold is historically synonymous with Nalidixic acid (the first synthetic quinolone antibiotic), the 7-Methyl-1,8-naphthyridine-2-carboxylic acid isomer represents a distinct and underutilized pharmacophore. Unlike its 3-carboxylic acid cousin which targets DNA gyrase primarily via the 4-oxo-3-carboxylic acid motif, the 2-carboxylic acid derivative offers a unique chelating geometry and vector for substituent growth.

This guide outlines the chemical utility, synthesis, and biological application of this scaffold. It serves as a "privileged structure" capable of mimicking arginine residues, chelating metalloenzyme active sites (e.g., Alkaline Phosphatase, Carbonic Anhydrase), and acting as a planar intercalator for DNA/RNA targeting.

Chemical Biology & Mechanistic Insight

The N1-N8 Chelation Pocket

The defining feature of 1,8-naphthyridine-2-carboxylic acid is the proximity of the N1 and N8 nitrogens. When the 2-position is substituted with a carboxylate, it creates a tridentate-like binding pocket (involving N1 and the carboxylate oxygen) or a bidentate pocket (N1-N8) suitable for coordinating transition metals (Cu²⁺, Zn²⁺).

-

Metalloenzyme Inhibition: The nitrogen lone pairs can coordinate zinc ions in the active sites of enzymes like Carbonic Anhydrase (CA) and Alkaline Phosphatase (ALP) .

-

Arginine Mimetic: The planar, basic nature of the naphthyridine ring, combined with the hydrogen-bond accepting/donating capacity of the carboxylic acid, mimics the guanidinium group of arginine, allowing it to bind to aspartate-rich regions in integrins and other receptors.

Structural Logic & SAR

The 7-methyl group is not merely a lipophilic handle; it is a chemically "active" site. The protons on the methyl group at the 7-position (alpha to the nitrogen) are acidic enough to participate in condensation reactions or be oxidized to aldehydes/acids, allowing for the rapid generation of "2,7-difunctionalized" libraries.

Figure 1: Pharmacophore mapping of the this compound scaffold.

Experimental Protocol: Synthesis & Functionalization

Objective: Synthesize this compound starting from commercially available precursors. Note: Direct purchase is possible (CAS: 13250-97-0 for related 4-OH derivatives, or custom synthesis), but the following protocol allows for the introduction of isotopes or modifications.

Synthesis Workflow

The most robust route involves the synthesis of 2,7-Dimethyl-1,8-naphthyridine followed by the selective oxidation of one methyl group.

Step 1: Synthesis of 2,7-Dimethyl-1,8-naphthyridine

This is a modified Friedländer-type condensation.

-

Reagents: 2,6-Diaminopyridine (1.0 eq), Acetylacetone (2.2 eq), Phosphoric acid (cat.), Ethanol.

-

Procedure:

-

Dissolve 2,6-diaminopyridine (10.9 g, 0.1 mol) in Ethanol (100 mL).

-

Add Acetylacetone (22 mL, 0.22 mol) and a catalytic amount of H₃PO₄.

-

Reflux for 6–8 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

-

Cool to room temperature. The product, 2,7-dimethyl-1,8-naphthyridine , often crystallizes out.[1][2] If not, evaporate solvent and recrystallize from isopropyl ether.

-

Yield: ~70–80%. Appearance: Pale yellow needles.

-

Step 2: Selective Oxidation to 7-Methyl-1,8-naphthyridine-2-carbaldehyde

We use Selenium Dioxide (SeO₂) for the selective oxidation of the activated methyl group.

-

Reagents: 2,7-Dimethyl-1,8-naphthyridine (1.0 eq), SeO₂ (1.1 eq), Dioxane/Water (95:5).

-

Procedure:

-

Dissolve the dimethyl naphthyridine (1.58 g, 10 mmol) in Dioxane (50 mL).

-

Add SeO₂ (1.22 g, 11 mmol).

-

Heat to 50–55°C for 4 hours. Critical: Do not overheat, or over-oxidation to the dicarbonyl occurs.

-

Filter hot to remove black Selenium metal.

-

Evaporate filtrate to dryness. Purify via column chromatography (Ethyl Acetate/Hexane).

-

Product: 7-Methyl-1,8-naphthyridine-2-carbaldehyde.

-

Step 3: Oxidation to the Carboxylic Acid

-